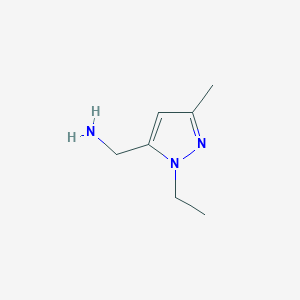

5-Aminomethyl-1-ethyl-3-methylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Aminomethyl-1-ethyl-3-methylpyrazole” is a chemical compound . It is an aminopyrazole derivative . It is used for research purposes.

Synthesis Analysis

5-Aminopyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo .Molecular Structure Analysis

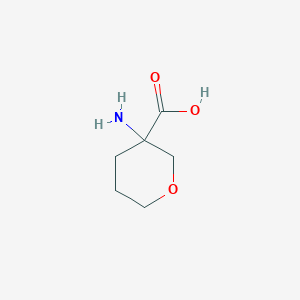

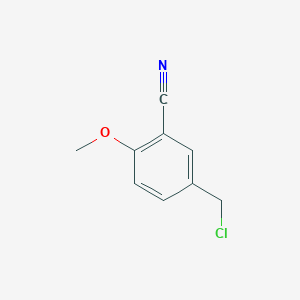

The molecular formula of “5-Aminomethyl-1-ethyl-3-methylpyrazole” is C7H13N3. The molecular weight is 139.2 g/mol.Chemical Reactions Analysis

5-Aminopyrazoles are known to undergo cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . They also react with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Wissenschaftliche Forschungsanwendungen

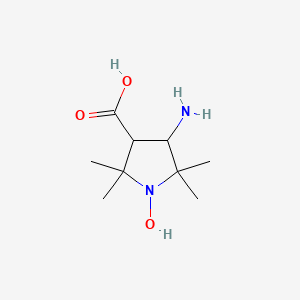

Magnetic Properties Research

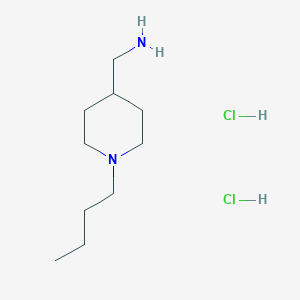

“5-Aminomethyl-1-ethyl-3-methylpyrazole” has been used in the study of magnetic properties of chloro-bridged binuclear copper (II) complex . The Weiss constant and exchange energy of di-µ-chloro-bis (5-aminomethyl-3-methylpyrazole)dichlorodicopper (II,II) were measured using the SQUID method .

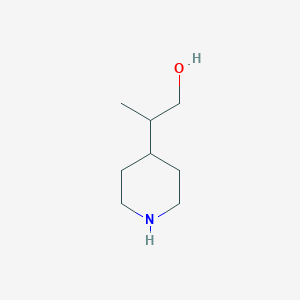

Organic Synthesis

Pyrazoles, including “5-Aminomethyl-1-ethyl-3-methylpyrazole”, are known as versatile scaffolds in organic synthesis . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Medicinal Chemistry

In medicinal chemistry, pyrazoles are very important . The multitude of compounds in the azole family, including “5-Aminomethyl-1-ethyl-3-methylpyrazole”, provides structural diversity along the various classes of azoles and a wide range of applications in major fields, including in the pharmaceutical industry .

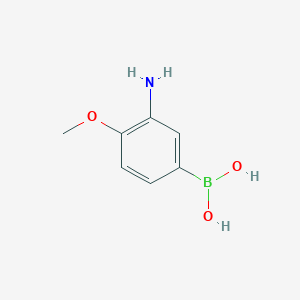

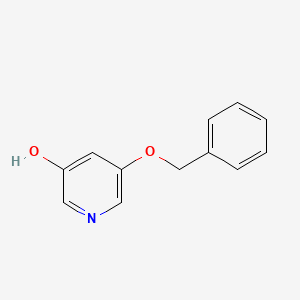

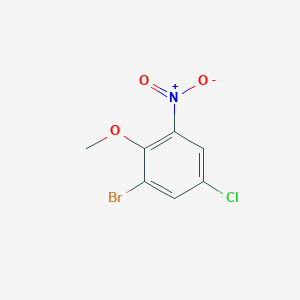

Synthesis of 5-amino-3-aryl-1H-pyrazoles

“5-Aminomethyl-1-ethyl-3-methylpyrazole” can be used in the synthesis of 5-amino-3-aryl-1H-pyrazoles . This process involves the reaction of substituted phenylhydrazines with substituted 1-aminocinnamonitriles .

Safety And Hazards

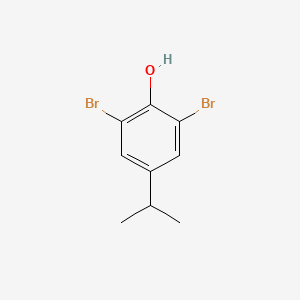

The safety data sheet for a similar compound, 3-Methylpyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

5-Aminopyrazoles are known for their biological and medicinal properties, prompting enormous research aimed at developing synthetic routes to these heterocycles . They are also useful synthons and building blocks for many heterocyclic products and can act as a binucleophile . Therefore, they are expected to continue to be a focus of research in the future .

Eigenschaften

IUPAC Name |

(2-ethyl-5-methylpyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-7(5-8)4-6(2)9-10/h4H,3,5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKVANJUTCKFTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629675 |

Source

|

| Record name | 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminomethyl-1-ethyl-3-methylpyrazole | |

CAS RN |

1006483-01-7 |

Source

|

| Record name | 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.